
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate is a chemical compound known for its unique structure and properties. It is an ester derivative of butanedioic acid and is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior .
Preparation Methods
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,3,3-tetrafluoropropanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor binding, which are critical for its biological and chemical effects .
Comparison with Similar Compounds
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate can be compared with other fluorinated esters, such as:
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
- Bis(2,2,3,3-tetrafluoropropyl) ether
- Bis(2,2,3,3-tetrafluoropropyl) sulphate
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methylene group in this compound makes it unique and influences its chemical behavior and applications .
Properties
CAS No. |
104887-33-4 |
|---|---|
Molecular Formula |
C11H10F8O4 |
Molecular Weight |
358.18 g/mol |
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H10F8O4/c1-5(7(21)23-4-11(18,19)9(14)15)2-6(20)22-3-10(16,17)8(12)13/h8-9H,1-4H2 |
InChI Key |
NWVXNLSWQVBEGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)OCC(C(F)F)(F)F)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


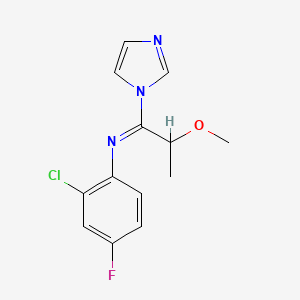
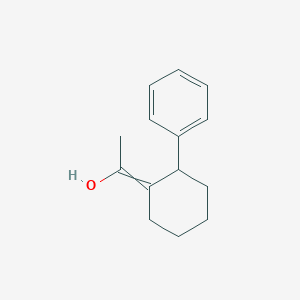
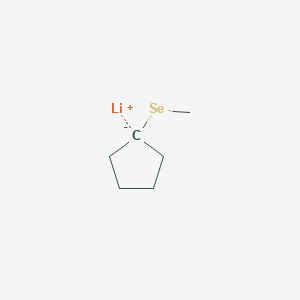
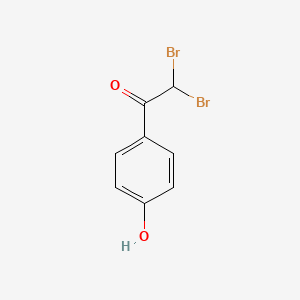
silane](/img/structure/B14340799.png)
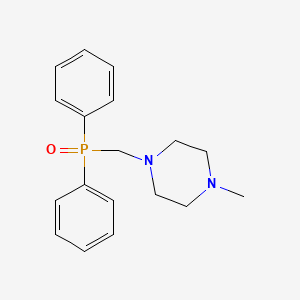
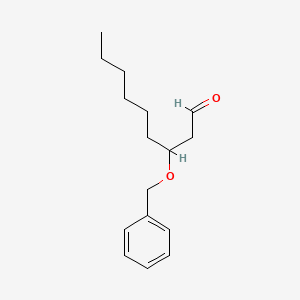

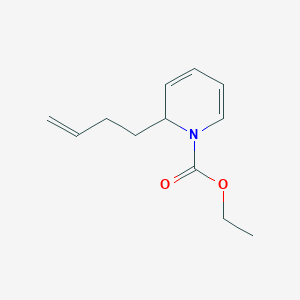

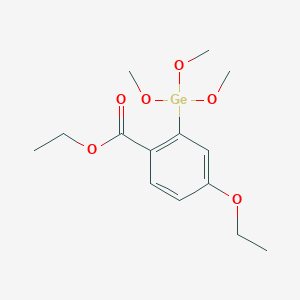
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)
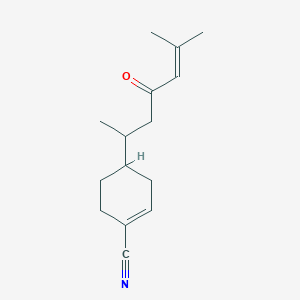
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
